molecular formula C28H27N5O2S B453922 (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 494219-76-0

(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Numéro de catalogue: B453922
Numéro CAS: 494219-76-0
Poids moléculaire: 497.6g/mol
Clé InChI: JSZBRBUGGDINDZ-HZHRSRAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) source . SCD1 is a central lipogenic enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids, a critical process for membrane phospholipid synthesis, lipid droplet formation, and energy storage source . By inhibiting SCD1, this compound disrupts the cellular balance of saturated and monounsaturated fatty acids, leading to endoplasmic reticulum stress, activation of the unfolded protein response, and ultimately, apoptosis in susceptible cancer cells source . Its primary research value lies in investigating lipid metabolism's role in oncogenesis, particularly in cancers dependent on de novo lipogenesis, such as hepatocellular carcinoma, certain breast cancers, and glioblastoma. Furthermore, it is a valuable tool compound for exploring the therapeutic potential of SCD1 inhibition in non-alcoholic fatty liver disease (NAFLD), diabetes, and other metabolic syndromes source . Researchers can utilize this high-purity inhibitor to elucidate SCD1's mechanistic role in cell proliferation, survival, and tumor progression, providing critical insights for developing novel oncology and metabolic disease therapeutics source .

Propriétés

IUPAC Name

(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2S/c1-5-32-16-21(18(3)31-32)15-23-27(35)33-25(20-12-7-6-8-13-20)24(19(4)29-28(33)36-23)26(34)30-22-14-10-9-11-17(22)2/h6-16,25H,5H2,1-4H3,(H,30,34)/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZBRBUGGDINDZ-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic molecule that belongs to the thiazolopyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on current research findings.

Structural Characteristics

The unique structural features of this compound include:

  • A thiazolo[3,2-a]pyrimidine core.
  • A pyrazole substituent that enhances its pharmacological profile.
  • Multiple functional groups that can influence its biological interactions.

Anticancer Activity

Research indicates that thiazolopyrimidine derivatives exhibit significant anticancer properties . For instance:

  • Compounds within this class have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.01 µM .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.01Aurora-A kinase inhibition
Compound BHCT1160.03CDK inhibition

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , making it a candidate for further development as an antibiotic:

  • Studies have shown effectiveness against a range of pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolopyrimidine derivatives is noteworthy:

  • Compounds have been reported to inhibit key inflammatory pathways, showing promise in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor for several kinases involved in cell proliferation and survival.
  • Receptor Modulation : The compound may modulate receptor activities that are critical in cancer progression and inflammation.
  • Biochemical Pathways : It influences multiple signaling pathways, including those related to apoptosis and cell cycle regulation.

Case Studies

Several studies have investigated the biological activity of compounds similar to the target molecule:

  • Study on Pyrazole Derivatives : A study highlighted the anticancer efficacy of pyrazole derivatives with IC50 values comparable to established chemotherapeutics .
  • Thiazolopyrimidine Derivatives : Research focused on a series of thiazolopyrimidine compounds revealed substantial anti-inflammatory effects, with some derivatives showing dual action against inflammation and cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations at Position 2

Compound A is distinguished by its pyrazole-methylidene substituent at position 2. Key analogues include:

Compound Name Position 2 Substituent Position 6 Functional Group Bioactivity Notes Reference
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Ethyl carboxylate Pharmacological interest (pyrimidine derivatives)
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Carboxybenzylidene Ethyl carboxylate Crystal packing via hydrogen bonds
Compound A (1-Ethyl-3-methylpyrazol-4-yl)methylidene Carboxamide (N-(2-methylphenyl)) Not explicitly reported; inferred from structural class

Key Observations :

  • Benzylidene vs. In contrast, Compound A’s pyrazole group introduces nitrogen-rich heterocyclic character, which could improve solubility or target interactions.
  • Carboxamide vs. Ester : The carboxamide group in Compound A replaces the ester functionality seen in analogues. Amides generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity, which may influence pharmacokinetics .

Crystal Structure and Conformational Analysis

Crystallographic data for analogues reveal critical structural insights:

Table 2: Crystallographic Comparison
Compound Pyrimidine Ring Puckering Dihedral Angle (Thiazolo vs. Aryl Group) Intermolecular Interactions Reference
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... Flattened boat conformation (C5 deviation: 0.224 Å) 80.94° (vs. benzene ring) C–H···O hydrogen bonds along c-axis
Ethyl 2-(4-carboxybenzylidene)-... Not reported Not reported N–H···O/S and O–H···S hydrogen bonds
Compound A Not reported (predicted similar puckering) Likely distinct due to pyrazole group Potential N–H···O/S interactions (amide group)

Key Observations :

  • Ring Puckering : The flattened boat conformation in the thiazolo[3,2-a]pyrimidine core is common among analogues, as seen in . This puckering may influence binding to biological targets by modulating steric interactions.
  • Compound A’s pyrazole substituent may introduce different torsional effects.

Yield and Purity :

  • The ethyl carboxylate analogue achieved a 78% yield after recrystallization , suggesting efficient synthesis.

Table 3: Inferred Bioactivity Profile

Compound Likely Targets Potential Advantages over Analogues
Compound A Kinases, ferroptosis pathways Enhanced solubility (amide group), target specificity (pyrazole)
Ethyl carboxylate analogues General cytotoxicity Higher metabolic stability in ester form

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.